molecular formula C4H11NO2S B2547082 2-Methylpropane-1-sulfonamide CAS No. 60199-80-6

2-Methylpropane-1-sulfonamide

Cat. No.: B2547082
CAS No.: 60199-80-6
M. Wt: 137.2
InChI Key: IWEYZXWPWNBRLG-UHFFFAOYSA-N
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Description

2-Methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C4H11NO2S and its molecular weight is 137.2. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYZXWPWNBRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60199-80-6
Record name 2-methylpropane-1-sulfonamide
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Contextualization Within the Broader Class of Sulfonamides

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone in medicinal and organic chemistry. Current time information in New York, NY, US. This group forms the basis for a wide array of compounds, most famously the sulfa drugs, which were the first broadly effective systemic antimicrobials and heralded the age of antibiotics. uni.luajchem-b.com

Sulfonamides are generally crystalline solids, a property that stems from the rigid nature of the functional group. Current time information in New York, NY, US. They are broadly categorized into two main groups: antibacterial sulfonamides, which typically feature an aromatic amine group, and non-antibacterial sulfonamides, which lack this feature and exhibit a diverse range of pharmacological activities. chemscene.comgoogle.com The latter group includes diuretics, anticonvulsants, and anti-inflammatory agents. uni.luchemscene.com 2-Methylpropane-1-sulfonamide falls into the non-antibacterial class due to its purely aliphatic structure.

Significance of Primary Sulfonamide Structures in Organic Synthesis and Chemical Biology

A primary sulfonamide is defined by the -SO₂NH₂ group, where the sulfonamide nitrogen is unsubstituted. This structural feature is of paramount importance in both synthetic chemistry and the study of biological systems. In medicinal chemistry, the primary sulfonamide group is a well-known zinc-binding chemotype, featuring prominently in the structures of many FDA-approved drugs. bldpharm.comnih.gov It is a key component in carbonic anhydrase inhibitors, which have applications in treating glaucoma, and has been explored for its potential in anticancer and antidiabetic therapies. ajchem-b.commedchemexpress.com

From a synthetic perspective, primary sulfonamides are versatile building blocks. organic-chemistry.org They can be readily N-alkylated or N-arylated to generate a library of secondary and tertiary sulfonamides, allowing for the systematic exploration of structure-activity relationships. organic-chemistry.orgvulcanchem.com They also serve as precursors to other important functional groups, such as sulfonylureas, which are used in diabetes medications and as herbicides. organic-chemistry.org

The classical synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849). organic-chemistry.org However, the limitations and potential hazards of this method have spurred the development of new synthetic strategies. organic-chemistry.org Modern approaches include the direct synthesis from organometallic reagents (like Grignard or organolithium reagents) and novel sulfinylamine reagents, or the oxidation of thiols in the presence of an ammonia source. organic-chemistry.orgbldpharm.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-methylpropane-1-sulfonamide provides valuable information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of an aliphatic sulfonamide, signals corresponding to the protons of the sulfonamide group (-SO₂NH₂) appear as a singlet. rsc.org The protons on the carbon atoms of the 2-methylpropyl group exhibit characteristic chemical shifts and splitting patterns. docbrown.info For instance, the nine equivalent protons of the three methyl groups would ideally produce a single, more intense signal, while the single proton on the tertiary carbon would show a distinct signal. docbrown.info The symmetry of the 2-methylpropane molecule results in only two different chemical environments for the hydrogen atoms, leading to two principal peaks in the low-resolution spectrum with an expected proton ratio of 9:1. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
(CH₃)₂CH VariesMultiplet1H
(CH₃ )₂CHVariesDoublet6H
CH₂ SO₂VariesDoublet2H
SO₂NH₂ VariesSinglet2H

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show a limited number of signals. docbrown.info The carbon atoms of the two methyl groups are equivalent and thus produce a single resonance. docbrown.info Similarly, the tertiary carbon and the methylene (B1212753) carbon attached to the sulfonyl group will each give rise to a distinct signal. docbrown.infodocbrown.info The chemical shifts of these carbon atoms are influenced by their local electronic environment. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
(C H₃)₂CH~20-30
(CH₃)₂C H~25-35
C H₂SO₂~50-60

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, NOESY)

To unambiguously confirm the structure and spatial relationships between atoms, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbon atoms. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively.

For determining through-space proximity of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool. NOESY experiments can confirm the spatial arrangement of the methyl and methine protons within the 2-methylpropyl group, providing definitive evidence for the isomeric structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule. nih.govnih.gov For this compound, the IR and Raman spectra are characterized by specific vibrational modes of the sulfonamide and alkyl groups.

The most prominent features in the IR spectrum include strong asymmetric and symmetric stretching vibrations of the SO₂ group, typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide group are also readily identifiable. rsc.org Additionally, C-H stretching and bending vibrations from the 2-methylpropyl group will be present. docbrown.info While IR spectroscopy relies on changes in the dipole moment, Raman spectroscopy detects changes in polarizability, offering complementary information. nih.gov For instance, the S-N stretching vibration is often visible in the Raman spectrum. rsc.org

Table 3: Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
SO₂Asymmetric Stretch1320 - 1310Strong (IR)
SO₂Symmetric Stretch1155 - 1143Strong (IR)
N-HStretch3350 - 3140Medium (IR)
S-NStretch914 - 895Medium (Raman)
C-HStretch2975 - 2845Strong (IR/Raman)
C-HBend1470 - 1365Medium (IR/Raman)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. savemyexams.com In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule (C₄H₁₁NO₂S). uni.ludocbrown.info

High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. The fragmentation of the molecular ion upon electron impact or other ionization methods provides valuable structural clues. youtube.com Common fragmentation pathways for sulfonamides can involve the loss of SO₂. nih.gov For this compound, characteristic fragments would likely arise from the cleavage of the C-C and C-S bonds, leading to the formation of stable carbocations derived from the isobutyl group. docbrown.info The base peak, the most abundant ion in the spectrum, often corresponds to a particularly stable fragment. docbrown.info

Table 4: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Identity
[M]⁺137.05Molecular Ion
[M-SO₂]⁺73.05Loss of sulfur dioxide
[C₄H₉]⁺57.07Isobutyl cation
[C₃H₇]⁺43.05Propyl cation

Note: The relative abundances of the fragment ions can vary depending on the ionization method and energy.

X-ray Crystallography of Crystalline Derivatives of this compound

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. nih.gov While obtaining a suitable single crystal of this compound itself might be challenging, the preparation of crystalline derivatives can facilitate X-ray diffraction analysis. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the solid state, sulfonamides typically exhibit strong hydrogen bonds. The amino protons (N-H) of the sulfonamide group are effective hydrogen bond donors, while the sulfonyl oxygen atoms (S=O) act as competent acceptors. nih.govresearchgate.net This donor-acceptor pairing often leads to the formation of well-defined and recurring hydrogen-bond patterns, such as chains and dimers. nih.gov The specific connectivity can be influenced by the nature of the substituents on the sulfonamide nitrogen and the carbon backbone. researchgate.net

For instance, a study of 39 different sulfonamide crystal structures revealed that amino protons show a strong preference for bonding to sulfonyl oxygens, frequently resulting in a chain motif with an eight-atom repeat unit. nih.gov The presence of other functional groups can introduce competing interactions. However, for a simple alkylsulfonamide like this compound, the N-H···O=S hydrogen bonds are expected to be the dominant force dictating the crystal packing. researchgate.net

Table 1: General Hydrogen Bonding Preferences in Sulfonamides

Donor Acceptor Interaction Type Significance
Amido Protons (N-H) Sulfonyl Oxygens (S=O) Strong Hydrogen Bond Primary driver of crystal packing, often forming chains or dimers. nih.gov
Amino Protons (N-H) Amidine Nitrogens Strong Hydrogen Bond More prevalent in sulfonamides with amidine functionalities. nih.gov
C-H Sulfonyl Oxygens (S=O) Weak Hydrogen Bond Contributes to the overall stability of the crystal lattice.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is determined by the torsion angles around its single bonds, aiming to minimize steric hindrance and maximize stabilizing interactions within the crystal lattice. The key conformational features are the orientation of the isobutyl group relative to the sulfonamide moiety and the geometry around the sulfur atom.

The sulfonamide group itself generally adopts a distorted tetrahedral geometry around the sulfur atom. researchgate.net The conformation of the acyclic isobutyl group is expected to be influenced by the principles of alkane conformational analysis. Saturated hydrocarbon chains preferentially adopt a staggered conformation to minimize torsional strain. nih.gov For long alkyl chains within crystal structures, an anti conformation is overwhelmingly favored. nih.gov

In the case of the isobutyl group of this compound, rotation around the C-C and C-S bonds will dictate its spatial arrangement. It is anticipated that the molecule will adopt a low-energy, staggered conformation in the solid state to alleviate steric repulsion between the bulky methyl groups and the sulfonyl group. While specific dihedral angles for this compound are not available, studies on related N-acylsulfonamides show that N-substituted sulfonamides generally adopt the energetically most favored staggered conformation. nih.gov

Computational studies on related small molecules can provide further insight. For instance, density functional theory (DFT) calculations on similar structures predict a preference for an anti-periplanar conformation to reduce steric hindrance, with a notable energy barrier for rotation around the C-S bond. This suggests that in the crystalline form, this compound would likely exist in a limited number of stable conformations, locked in place by the strong intermolecular forces of the crystal lattice.

Computational and Theoretical Investigations of 2 Methylpropane 1 Sulfonamide

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of 2-Methylpropane-1-sulfonamide focuses on understanding its three-dimensional structure and the various conformations it can adopt. The conformational landscape is critical as it influences the molecule's physical properties and biological activity.

Table 1: Key Torsional Angles in this compound

Dihedral Angle Description Predicted Stable Conformations
C-C-S-N Defines the orientation of the sulfonamide group relative to the isobutyl backbone. Gauche and Anti
C-S-N-H Describes the orientation of the amine protons. Staggered arrangements are generally favored.
H-C-C-H Standard alkane chain conformations. Staggered conformations are energetically preferred over eclipsed ones. upertis.ac.id

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure and bonding within this compound. nih.govwavefun.com Common methods employed for such analyses include DFT with functionals like B3LYP or M06-2X and basis sets such as 6-311G+(d,p) or def2-TZVP. nih.govnrel.gov

These calculations can determine key geometric parameters. For instance, in the related N,2-dimethylpropane-1-sulfonamide, the O-S-O bond angle is approximately 119.2°, while the C-S-N angle is around 107.5°. smolecule.com This indicates a slight distortion from the ideal tetrahedral geometry around the sulfur atom, which is attributed to the strong electron-withdrawing effect of the two sulfonyl oxygen atoms. smolecule.com

Further analysis using techniques like Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of the chemical bonds. mdpi.com QTAIM analysis reveals the electron density (ρ(rc)) and the Laplacian of the electron density (∇²ρ(rc)) at the bond critical points, which helps to classify the interactions as either covalent or electrostatic in nature. mdpi.comnih.gov The distribution of electron density and molecular electrostatic potential (MESP) can also be calculated to identify electron-rich and electron-poor regions of the molecule, which are crucial for predicting reactivity and intermolecular interactions. mdpi.comnih.gov

Table 2: Representative Calculated Electronic Properties

Property Description Typical Computational Method Significance
Bond Lengths & Angles Equilibrium geometry of the molecule. DFT (e.g., B3LYP/6-311G+(d,p)) nih.gov Defines molecular structure and steric properties.
Mulliken Atomic Charges Partial charges on each atom. DFT (e.g., M06-2X/def2-TZVP) nrel.gov Indicates sites for nucleophilic or electrophilic attack.
Electron Density (ρ(rc)) Electron density at bond critical points. QTAIM mdpi.com Characterizes bond strength and type.
Molecular Electrostatic Potential (MESP) 3D potential experienced by a positive charge. DFT mdpi.comnih.gov Predicts sites for non-covalent interactions.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the lowest energy pathways from reactants to products, including the structures and energies of transition states. nih.gov

Typical reactions for sulfonamides include their synthesis via the reaction of a sulfonyl chloride with an amine, deprotonation of the N-H bond, and reactions with various electrophiles. smolecule.comajchem-b.com Quantum chemical calculations can model these processes. For example, the nucleophilic attack of an amine on a sulfonyl chloride can be studied to understand the energetics of the addition-elimination mechanism. ajchem-b.com Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a calculated transition state structure correctly connects the reactant and product states on the reaction pathway. nih.gov

While not specific to this compound, theoretical work on related compounds, such as the sulfonimidamide functional group, has explored their role as transition state analogs for enzymes like metalloproteases, showcasing the power of computational methods in understanding biochemical interactions. nih.gov

Prediction and Analysis of Intermolecular Interactions and Supramolecular Assemblies

The sulfonamide group is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). Theoretical calculations are crucial for predicting and analyzing the intermolecular interactions that govern how this compound molecules interact with each other and with other molecules. These interactions lead to the formation of supramolecular assemblies. libretexts.org

Computational studies can quantify the strength of these interactions and predict the geometry of the resulting supramolecular structures. nih.gov The formation of these assemblies is not limited to the solid state; in solution, sulfonamides can participate in the formation of complex structures like supramolecular solvents. nih.gov The ability to form specific, directional hydrogen bonds is a key feature driving the self-assembly of these molecules. rsc.org

In Silico Screening and Design for New Chemical Entities

In silico methods are widely used in drug discovery to screen virtual libraries of compounds and to design new molecules with desired properties. Derivatives of this compound can be computationally evaluated for their potential as therapeutic agents. ajchem-b.com

Molecular docking is a primary technique used in this context. It predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein, and estimates the strength of the interaction, often expressed as a binding score. nih.govimist.ma Sulfonamide derivatives have been screened in silico against a variety of targets, including carbonic anhydrases, glycolytic enzymes, and viral proteins. ajchem-b.comnih.govresearchgate.net

These computational screening efforts help to identify promising candidates for further experimental testing. Furthermore, by analyzing the predicted binding modes, researchers can develop structure-activity relationships (SAR). ajchem-b.com This knowledge guides the rational design of new derivatives of this compound with improved potency, selectivity, or pharmacokinetic properties. nih.gov For example, computational models can help decide where to modify the molecule to enhance solubility or target engagement without disrupting essential binding interactions. nih.gov

Applications in Advanced Organic Synthesis and Chemical Probe Development

2-Methylpropane-1-sulfonamide as a Versatile Synthetic Intermediate

This compound and its derivatives, often referred to as N-isobutyl sulfonamides, are valuable intermediates in organic synthesis. The sulfonamide moiety (–SO₂NH–) is a key functional group known for its high stability and favorable physicochemical properties. nih.gov This stability allows it to be carried through multi-step synthetic sequences without decomposition.

Primary sulfonamides like this compound serve as precursors for a variety of more complex secondary and tertiary sulfonamides through alkylation, arylation, or acylation reactions. nih.govacs.org They are foundational building blocks in the creation of molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ai For instance, N-isobutyl-p-toluenesulfonamide is a known intermediate in the synthesis of various bioactive compounds. ontosight.ai

The synthesis of complex target molecules often involves the reaction of an isobutylamine (B53898) derivative with a sulfonyl halide. A notable example is the preparation of N-isobutyl-N-(2-hydroxyl-3-amino-4-phenyl butyl)-p-nitrobenzene sulfonamide derivatives, which are key intermediates for pharmaceutical agents. google.com In these syntheses, the isobutyl sulfonamide portion of the molecule is constructed by reacting an appropriate amine with a substituted benzenesulfonyl halide. google.comgoogle.com The reaction conditions can be optimized to achieve high yields and purity, making the process suitable for large-scale industrial applications. google.comgoogle.com

The versatility of the sulfonamide group is further highlighted by its ability to be converted into other functional groups. For example, recent developments have shown that primary sulfonamides can act as precursors to sulfinates, sulfones, and sulfonic acids, demonstrating their role as a central hub in synthetic chemistry. nih.gov

Role in the Construction of Complex Molecular Architectures

The incorporation of the this compound scaffold is a key strategy in the assembly of complex molecular architectures, particularly in the field of medicinal chemistry. Its derivatives are integral components in the synthesis of sophisticated molecules, such as protease inhibitors.

A significant application is in the synthesis of 4-amino-N-[(2R, 3S)-3-amino-2-hydroxyl-4-phenylbutyl]-N-isobutyl-benzenesulfonamide and related structures. google.com The synthesis pathway for these molecules is a multi-step process that underscores the importance of the N-isobutyl sulfonamide group. The general route involves:

Starting with a chiral precursor like L-phenylalanine. google.com

A series of transformations to build a key intermediate, such as (2R, 3S)-3-amino-2-hydroxyl-4-phenylbutylamine. google.com

Reacting this intermediate with a substituted sulfonyl chloride (e.g., p-nitrobenzenesulfonyl chloride) to form the N-isobutyl sulfonamide core of the molecule. google.com

Final reduction of other functional groups (like a nitro group) to yield the target complex molecule. google.com

This modular approach allows for the systematic construction of intricate molecules where the sulfonamide linkage provides a stable and geometrically defined connection between different parts of the structure. The use of N-isobutyl sulfonamide derivatives in these syntheses highlights their role not just as simple building blocks, but as crucial components for creating molecules with precise three-dimensional arrangements necessary for biological activity. google.comgoogle.com

Complex Molecule Intermediate Key Reactants Significance Reference
N-isobutyl-N-(2-hydroxyl-3-amino-4-phenyl butyl)-p-nitrobenzene sulfonamide1-benzyl-2-hydroxyl-3-isobutylamine derivative and p-nitrobenzenesulfonyl halideIntermediate for antiviral drugs google.com
4-amino-N-[(2R, 3S)-3-amino-2-hydroxyl-4-phenylbutyl]-N-isobutyl-benzenesulfonamideCompound C (an amino alcohol derivative) and p-nitrobenzenesulfonyl chlorideComponent of protease inhibitors google.com
N-isobutyl-p-Toluenesulfonamidep-toluenesulfonyl chloride and isobutylamineIntermediate for pharmaceuticals and agrochemicals ontosight.ai

Applications in Ligand Design for Metal Complexation and Catalysis

The sulfonamide functional group is an effective ligand for coordinating with transition metal ions. nih.gov The nitrogen and oxygen atoms of the sulfonamide moiety can act as donor atoms, allowing the molecule to bind to a metal center. This coordination can enhance or modify the properties of both the metal ion and the organic ligand. nih.gov While specific research on this compound as a ligand is not extensively documented, the principles of sulfonamide coordination chemistry are broadly applicable.

The design of ligands is crucial in homogeneous catalysis, where a metal complex accelerates a chemical reaction. wiley.comethernet.edu.et By modifying the structure of the sulfonamide ligand, it is possible to tune the electronic and steric properties of the resulting metal catalyst. For example, introducing other donor groups into the molecule can create a multidentate ligand that binds more strongly to the metal. The N-isobutyl group of this compound provides steric bulk, which can influence the selectivity of a catalytic reaction by controlling how substrates approach the metal center.

Heterocyclic sulfonamides have been shown to function as ligands for transition metals like copper(II), forming complexes with potential biological and catalytic activity. nih.gov In these complexes, the deprotonated sulfonamide nitrogen is often a primary coordination site. The resulting complexes can have improved biological activity compared to the free ligand, a strategy used in the design of new therapeutic agents. nih.gov This principle of using sulfonamides to create well-defined metal complexes is a key area of research in coordination chemistry and catalysis. google.com

Integration into Polymeric Structures for Specific Chemical Functions

Although the related monomer 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is widely used in polymer chemistry, the direct integration of the This compound unit into polymer backbones is less common. atamanchemicals.comrsc.org However, the formation of a sulfonamide bond is a key strategy for grafting or cross-linking polymers to impart specific functions.

One significant application is in the development of polymer electrolyte membranes (PEMs) for fuel cells. nih.gov In this context, an aromatic polymer like sulfonated poly(1,4-phenylene ether-ether-sulfone) (SPEES) can be chemically modified to enhance its properties. The process involves converting the sulfonic acid groups on the SPEES backbone into sulfonyl chloride (–SO₂Cl) groups. nih.gov These activated sites can then react with amine-terminated polymers or monomers to form stable sulfonamide linkages.

For example, an aliphatic monomer containing a sulfonic acid group can be interconnected with an aromatic polymer backbone via a sulfonamide bond. nih.gov This approach creates a cross-linked or grafted structure that combines the mechanical and thermal stability of the aromatic polymer with the high proton conductivity of the aliphatic side chains. nih.gov The resulting hybrid membrane can exhibit improved properties, such as enhanced ionic conductivity and controlled water uptake, which are crucial for efficient fuel cell operation. nih.gov This demonstrates the use of the sulfonamide bond as a robust covalent linker to create advanced functional materials.

Interactions and Mechanism Based Chemical Research

Supramolecular Chemistry and Non-Covalent Interactions

The sulfonamide group is a key player in establishing non-covalent interactions, which are fundamental to molecular recognition and the formation of larger, organized structures in supramolecular chemistry. soton.ac.uk The hydrogen atoms on the amide nitrogen are acidic and can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. This dual capacity allows 2-Methylpropane-1-sulfonamide to form robust hydrogen-bonding networks.

Research into related sulfonamide compounds demonstrates their ability to engage in a variety of non-covalent interactions. The sulfur atom itself can interact favorably with π systems, including electron-rich alkenes and arenes, as well as electron-deficient heteroarenes. soton.ac.uk Studies using molecular balances have quantified these interactions, showing that sulfur can engage with a wide range of π systems with nearly equal facility. soton.ac.uk This contrasts with oxygen, which shows a stronger preference for specific interactions, such as with heteroarenes. soton.ac.uk

In the context of a larger, more complex molecule containing a 2-methylpropane-2-sulfonamide moiety, specific intermolecular interactions have been identified. When combined with sodium taurocholate to form a co-amorphous system, spectral changes suggest that the S=O of the sulfonamide group may interact with the S=O of the sulfonate in sodium taurocholate, possibly mediated by a sodium ion (Na+). mdpi.com Such non-covalent interactions are crucial for stabilizing these complex supramolecular assemblies. nih.gov The precise control of these interactions is a significant area of research for designing new materials and functional systems. osti.gov

Chemical Interactions in Amorphous Systems and Solid Dispersions

Amorphous solid dispersions (ASDs) are a critical strategy for improving the properties of molecules, and the interactions within these systems are key to their stability and performance. bohrium.comnih.gov Research on a neuropeptide Y5 receptor antagonist, which contains the 2-methylpropane-2-sulfonamide structure, provides detailed insights into these interactions. mdpi.comnih.gov When this compound (NP) is made amorphous with sodium taurocholate (ST), a co-amorphous system is formed that is stabilized by intermolecular interactions. nih.gov

Infrared spectroscopy is a powerful tool for probing these interactions. In the co-amorphous system of the antagonist and sodium taurocholate (NP-ST), the peak assigned to the S=O stretching of the sulfonamide group shifts, indicating the formation of new intermolecular bonds. mdpi.comnih.gov Further formulation into a ternary amorphous system with the addition of polymers like Soluplus® (SO) or Affinisol™ (AS) maintains these interactions, suggesting the co-amorphous system disperses miscibly into the polymer via weak interactions. nih.govnih.gov

The stability of these amorphous systems is closely related to their glass transition temperature (Tg). The experimental Tg values for co-amorphous systems often deviate from theoretical values calculated by the Gordon-Taylor equation, which indicates specific intermolecular interactions between the components. mdpi.comnih.govresearchgate.net In the case of the 2-methylpropane-2-sulfonamide-containing compound and sodium taurocholate, the Tg of the mixture increases with a higher molar ratio of NaTC, demonstrating an antiplasticizing effect that contributes to the stability of the amorphous state. mdpi.com

Table 1: Spectroscopic and Thermal Analysis of a 2-Methylpropane-2-sulfonamide-containing Compound (NP) in Amorphous Systems
SystemAnalytical MethodKey FindingIndicationReference
Co-amorphous NP-STFT-IR SpectroscopyS=O stretching peak of sulfonamide shifts from 1358 cm⁻¹ to 1364 cm⁻¹Formation of intermolecular interactions between the compound and sodium taurocholate (ST). nih.gov
Ternary NP-ST-SOFT-IR SpectroscopyS=O stretching peak further shifts to 1369 cm⁻¹Interactions between NP and ST are maintained in the polymer dispersion. nih.gov
Ternary NP-ST-ASFT-IR SpectroscopyS=O stretching peak further shifts to 1371 cm⁻¹Strong intermolecular interactions with the polymer. nih.gov
Co-amorphous NP-NaTC (Varying Ratios)Differential Scanning Calorimetry (DSC)Experimental Tg values are higher than theoretical Gordon-Taylor predictions.Specific intermolecular interactions contribute to thermal stability. mdpi.com

Environmental Chemical Reactivity and Degradation Studies

The environmental fate of sulfonamide-containing compounds is an area of active research due to their widespread use. nih.govwma.net The degradation of these compounds can occur through both biological and chemical pathways.

Biological Degradation: Microorganisms have been identified that can degrade sulfonamides. For instance, Microbacterium sp. strain BR1 initiates degradation via an ipso-substitution, where the sulfonamide molecule is broken down into sulfur dioxide, a stable heterocyclic moiety (if present), and a benzoquinone imine intermediate. epa.gov This intermediate is then further reduced and degraded. epa.gov The main transformation pathways in biological systems often involve the modification of the primary amino group (if present on an aniline (B41778) ring) or the destruction of the sulfonamide bridge (-SO₂-NH-). nih.gov

Chemical Degradation and Atmospheric Oxidation: In aquatic environments, sulfonamides can be degraded by chemical oxidation. The effectiveness of various reactive oxidants follows the general order: SO₄•⁻ ≈ •OH > O₃ > ¹O₂ > ClO₂. nih.gov These reactions primarily attack the amino group or the sulfonamide bridge, leading to the cleavage of the S-N bond or the extrusion of SO₂. nih.gov

The atmospheric fate of volatile compounds like this compound is largely determined by their reaction with hydroxyl (•OH) radicals. acs.org While specific studies on this compound are not available, research on related amides and other volatile organic compounds shows that C-H abstraction from the alkyl groups is a primary reaction pathway. acs.org For this compound, this would likely involve the abstraction of a hydrogen atom from the isobutyl group. The resulting alkyl radical would then react with atmospheric oxygen, initiating a series of reactions that lead to its degradation. acs.orgacs.org The atmospheric lifetime of such compounds is dependent on the rate coefficient of their reaction with •OH radicals. acs.org

Table 2: Summary of General Degradation Pathways for Sulfonamides
Degradation TypePrimary MechanismKey Reactive SitesCommon Products/IntermediatesReference
BiologicalEnzymatic degradation by bacteria, fungi, etc.-NH₂ moiety, -SO₂-NH- bridgep-Aminophenol, hydroquinone, 1,2,4-trihydroxybenzene, SO₂ nih.govepa.gov
Chemical (Aqueous)Oxidation by reactive species (e.g., •OH, O₃)-NH₂ moiety, -SO₂-NH- bridge, benzene (B151609) moietyNitrated products, hydroxylated products; cleavage of S-N bond nih.gov
Chemical (Atmospheric)Reaction with •OH radicalsC-H bonds of alkyl groupsAlkyl radicals, which lead to further oxidation products. acs.org

Chemo-Sensor Development and Recognition Studies

Chemo-sensors are devices that use molecular recognition to detect specific analytes, often resulting in a measurable signal like a color change or fluorescence. mdpi.comnih.gov The sulfonamide functional group is a valuable component in the design of such sensors due to its distinct hydrogen bonding capabilities and its ability to participate in coordination chemistry. elifesciences.orgajchem-b.com

While this compound itself is not a reported chemo-sensor, its structural features are relevant to sensor development. The sulfonamide group can act as a recognition site for specific analytes. For example, structure-activity relationship (SAR) studies on bis-aryl sulfonamides have been conducted to develop affinity probes that can be used to identify biological targets. nih.gov These probes work by binding selectively and sometimes covalently to proteins, a process guided by the recognition features of the sulfonamide scaffold. elifesciences.orgnih.gov

A powerful technique in sensor development is the use of molecularly imprinted polymers (MIPs). mdpi.comichf.edu.pl In this approach, a template molecule is used during the polymerization process to create cavities that are complementary in shape and chemical functionality to the target analyte. A molecule like this compound could theoretically serve as a template or as a functional monomer in the synthesis of an MIP. Its sulfonamide group could form specific non-covalent interactions (e.g., hydrogen bonds) with other monomers during imprinting, leading to a polymer matrix capable of selectively rebinding the sulfonamide or structurally similar compounds. This high selectivity makes MIP-based sensors valuable for detecting trace analytes in complex samples. mdpi.commdpi.com The development of such sensors often involves integrating the MIP with a transducer that can generate an optical or electrochemical signal upon analyte binding. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Methylpropane-1-sulfonamide in laboratory settings?

  • Methodological Answer : Implement protective measures such as wearing nitrile gloves and particulate-filter respirators (EN 143) during handling . Avoid skin contact by using barrier creams and ensure thorough handwashing post-handling. Store away from ignition sources and static discharge, following protocols for sulfonate derivatives . Conduct risk assessments for solvent compatibility, as similar sulfonamides may react with alcohols or ethers .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Use HPLC with reference standards (e.g., EP impurities catalog) for detecting byproducts like hydroxylated or ethylphenyl derivatives . Pair with mass spectrometry (MS) to confirm molecular integrity, especially when synthesizing derivatives. Calibrate instruments using certified reference materials to minimize false positives .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Sulfonamide synthesis typically involves reacting 2-methylpropane-1-sulfonyl chloride with ammonia under controlled pH (7–9) in anhydrous tetrahydrofuran (THF). Purify via recrystallization in ethanol/water mixtures and validate yield using gravimetric analysis . Monitor reaction progress with TLC (silica gel, ethyl acetate mobile phase).

Advanced Research Questions

Q. How can contradictory data on the solvent-dependent reactivity of this compound be resolved?

  • Methodological Answer : Design a matrix of solvent systems (e.g., DMF, dioxane, ethanol) to test nucleophilic substitution rates . Use kinetic studies (UV-Vis or NMR) to compare activation energies. Apply multivariate analysis to isolate solvent polarity and steric effects. Replicate conflicting studies under controlled humidity/temperature to identify environmental variables .

Q. What strategies optimize the use of this compound in BRD7/9 inhibitor design?

  • Methodological Answer : Incorporate the sulfonamide group into piperidin-3-yl scaffolds to enhance binding affinity, as demonstrated in (2S,3R)-LP99 derivatives . Perform molecular docking simulations to predict interactions with bromodomains. Validate inhibitory activity via fluorescence polarization assays using acetylated histone peptides .

Q. How can researchers address challenges in characterizing this compound degradation products?

  • Methodological Answer : Use accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Analyze hydrolyzed products via LC-MS/MS and compare with synthetic impurities (e.g., 2-hydroxypropanoic acid derivatives) . Apply QSAR models to predict ecotoxicological impacts of degradation byproducts .

Methodological Guidance for Experimental Design

Q. How to formulate research questions for studying this compound’s biochemical interactions?

  • Methodological Answer : Align objectives with gaps in existing literature, such as its role in modulating sulfotransferase enzymes. Define measurable variables (e.g., IC50 values, binding constants) and use hypothesis-driven frameworks (e.g., PICO) to ensure empirical testability .

Q. What controls are critical in assays measuring this compound’s cytotoxicity?

  • Methodological Answer : Include solvent-only controls (e.g., methanol or DMSO carriers) to isolate solvent effects . Use positive controls (e.g., staurosporine for apoptosis) and validate cell viability via ATP-based luminescence assays. Replicate experiments across multiple cell lines to assess specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.